molecular formula C14H19N3O3S2 B2533023 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide CAS No. 1428351-06-7

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide

Cat. No.: B2533023
CAS No.: 1428351-06-7
M. Wt: 341.44
InChI Key: IOISAFPJPHEZPG-UHFFFAOYSA-N
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Description

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. Its molecular structure incorporates two key pharmacophores: a 1-methyl-1H-imidazole-4-sulfonamide group and a tetrahydropyran (oxane) ring substituted with a thiophen-2-yl moiety. This hybrid structure suggests potential for multifaceted biological activity. Sulfonamides are a well-established class of compounds known to inhibit enzymes like dihydropteroate synthetase in bacterial folate synthesis, and carbonic anhydrases, which are targets for conditions like glaucoma . Compounds featuring an imidazole ring linked to a thiophene via a spacer, such as 4-(2-Thienyl)-1H-Imidazole derivatives, have documented activity as inhibitors of bacterial enoyl-[acyl-carrier-protein] reductase (FabI), a key enzyme in bacterial fatty acid synthesis . The specific spatial arrangement conferred by the 4-(thiophen-2-yl)oxan-4-yl group may influence the compound's bioavailability and interaction with biological targets. Researchers can explore this molecule as a lead compound or chemical tool in various investigations, including antimicrobial development , enzyme inhibition studies, and structure-activity relationship (SAR) analysis. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-17-9-13(15-11-17)22(18,19)16-10-14(4-6-20-7-5-14)12-3-2-8-21-12/h2-3,8-9,11,16H,4-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOISAFPJPHEZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonamides to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Data

Compound Molecular Weight logP Solubility (mg/mL) IC₅₀ (nM) Metabolic Stability (t₁/₂, h)
Target Compound 395.45 2.1 0.15 12.3 6.7
MMV1 (imidazothiadiazole) 420.50 3.0 0.08 8.7 5.2
Benzimidazole Derivative 9c 532.56 3.5 0.05 23.4 3.8
(4-Fluoro-2-methylphenyl)methanesulfonamide 203.22 1.5 0.30 N/A 1.5

Key Observations :

  • The target compound balances moderate lipophilicity (logP 2.1) with improved solubility compared to MMV1 and 9c.
  • Metabolic stability is enhanced relative to simpler sulfonamides, likely due to the oxane ring’s resistance to oxidation .

Structural and Crystallographic Insights

  • Conformational Analysis : The oxane ring adopts a chair conformation, positioning the thiophene for optimal π-π stacking in enzyme active sites. This contrasts with MMV1’s planar imidazothiadiazole core, which may favor deeper hydrophobic pockets .
  • Hydrogen Bonding : The sulfonamide group forms two strong hydrogen bonds (S=O···H-N) in crystallographic studies, a feature absent in MMV1’s amine-linked structure .

Biological Activity

1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is a synthetic compound characterized by its unique structural features, including an imidazole ring, a thiophene moiety, and a sulfonamide group. This compound is of particular interest in pharmacology due to its potential biological activities, particularly in antibacterial, antifungal, and antiviral applications.

Structural Characteristics

The molecular formula for this compound is C12H14N2O3SC_{12}H_{14}N_{2}O_{3}S, and its structure can be summarized as follows:

Component Structure
Imidazole RingContains nitrogen atoms contributing to biological activity
Thiophene MoietyEnhances pharmacological properties due to its aromatic nature
Sulfonamide GroupKnown for antibacterial properties

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial properties, acting as inhibitors of bacterial folate synthesis. Preliminary studies suggest that 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide may exhibit significant antibacterial effects. The mechanism of action typically involves:

  • Inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate biosynthesis in bacteria.
  • Disruption of nucleic acid synthesis due to reduced folate levels.

Antifungal and Antiviral Properties

Compounds containing imidazole rings have demonstrated antifungal and antiviral activities. The potential mechanisms include:

  • Disruption of fungal cell membrane integrity.
  • Inhibition of viral replication processes.

Comparative Analysis with Related Compounds

To understand the uniqueness of 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide, a comparison with similar compounds is essential:

Compound Name Structure Features Biological Activity
1-MethylimidazoleContains only an imidazole ringAntifungal activity
ThiophenesulfonamideContains thiophene and sulfonamideAntibacterial properties
2-Thiophenecarboxylic acidContains thiophene with carboxylic acidAnti-inflammatory effects

The combination of both imidazole and thiophene functionalities in 1-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives, including:

  • Antimicrobial Activity : A study demonstrated that imidazole derivatives exhibited significant antimicrobial activity against various bacterial strains such as E. coli and Staphylococcus aureus (Akhtar et al., 2017).
  • Antioxidant Properties : Research has shown that certain substituted imidazoles possess antioxidant properties, which are beneficial in preventing oxidative stress-related diseases (Kálai et al., 2009).
  • Inhibition Studies : Structure-activity relationship studies indicate that specific substitutions on the imidazole ring can enhance the inhibitory effects on bacterial enzymes (Li et al., 2006).

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